2-Methoxyethyl 4-methylbenzenesulfonate
Overview
Description
2-Methoxyethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C10H14O4S and a molecular weight of 230.28 g/mol . It is a sulfonate ester derived from 4-methylbenzenesulfonic acid and 2-methoxyethanol. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyethyl 4-methylbenzenesulfonate can be synthesized through the reaction of 4-methylbenzenesulfonyl chloride with 2-methoxyethanol. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with aniline yields 4-methylbenzenesulfonanilide.
Hydrolysis: The major products are 4-methylbenzenesulfonic acid and 2-methoxyethanol.
Scientific Research Applications
2-Methoxyethyl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Bioconjugation: The compound is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonate groups for improved solubility and stability.
Polymer Chemistry: It is used in the preparation of sulfonated polymers, which have applications in ion exchange membranes and fuel cells.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 4-methylbenzenesulfonate involves the nucleophilic attack on the sulfonate ester group. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. The reaction proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism, where the nucleophile attacks the carbon atom bonded to the sulfonate group, displacing it and forming a new bond .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methylbenzenesulfonate
- Isopropyl 4-methylbenzenesulfonate
- Methyl 4-methylbenzenesulfonate
- 2-Phenylethyl 4-methylbenzenesulfonate
Uniqueness
2-Methoxyethyl 4-methylbenzenesulfonate is unique due to the presence of the 2-methoxyethyl group, which imparts different solubility and reactivity characteristics compared to other sulfonate esters. The 2-methoxyethyl group provides increased hydrophilicity, making the compound more soluble in polar solvents and potentially enhancing its reactivity in certain chemical reactions .
Properties
IUPAC Name |
2-methoxyethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4S/c1-9-3-5-10(6-4-9)15(11,12)14-8-7-13-2/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXJJSAQSRHKCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58320-73-3 | |
Record name | Polyethylene glycol monomethyl ether tosylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58320-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00884963 | |
Record name | Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17178-10-8, 58320-73-3 | |
Record name | 2-Methoxyethyl p-toluenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17178-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017178108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 58320-73-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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